1-(4-Methyl-2-nitrophenyl)-1,4-diazepane is a heterocyclic organic compound characterized by a seven-membered diazepane ring that contains two nitrogen atoms and is substituted with a 4-methyl-2-nitrophenyl group. This compound falls within the classification of diazepanes, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of both a methyl and nitro group on the phenyl ring significantly influences its chemical reactivity and potential biological effects.
The synthesis of 1-(4-Methyl-2-nitrophenyl)-1,4-diazepane typically involves a two-step process: the reduction of the nitro group followed by cyclization. One common method includes:
Industrial production may utilize optimized conditions such as controlled temperature, pressure, and solvent choice to enhance yield and purity. Catalysts like palladium on carbon or platinum oxide are commonly employed to facilitate the reduction step, ensuring efficient conversion of the nitro group.
The molecular formula of 1-(4-Methyl-2-nitrophenyl)-1,4-diazepane is C11H14N2O2. The compound features a diazepane ring that adopts a chair conformation, which is typical for such cyclic structures, allowing for optimal spatial arrangement of substituents .
1-(4-Methyl-2-nitrophenyl)-1,4-diazepane can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 1-(4-Methyl-2-nitrophenyl)-1,4-diazepane involves its interaction with specific biological targets such as enzymes or receptors. The nitro group can undergo bioreduction within biological systems, leading to reactive intermediates that may interact with cellular components. This interaction can result in various biological effects, including antimicrobial and anticancer activities .
Relevant data from studies indicate that variations in substituents on the diazepane ring can significantly affect both physical properties and reactivity profiles .
1-(4-Methyl-2-nitrophenyl)-1,4-diazepane has several notable applications in scientific research:
The 1,4-diazepane scaffold represents a privileged heterocyclic system in drug design due to its conformational adaptability and hydrogen-bonding capability. Unlike rigid planar structures, the seven-membered diazepane ring adopts multiple low-energy conformations (boat, chair, twist-boat) that enable optimal interactions with diverse biological targets. This flexibility allows the scaffold to adjust its spatial orientation when bound to enzymes or receptors, maximizing complementary contacts. The presence of two nitrogen atoms facilitates dual hydrogen-bonding interactions – the secondary amine as a hydrogen bond donor and the tertiary amine as a hydrogen bond acceptor – significantly enhancing target binding affinity. Additionally, the aliphatic character of the saturated ring system improves aqueous solubility compared to aromatic counterparts, addressing a key limitation in central nervous system (CNS) drug development [2].
Pharmacological studies of diazepane-containing compounds reveal their prominence in CNS therapeutics. The scaffold's membrane permeability enables efficient blood-brain barrier penetration, making it ideal for targeting neurological receptors. For instance, 1,4-benzodiazepines (featuring a fused diazepine ring) demonstrate potent anxiolytic and anticonvulsant activities through GABAA receptor modulation. The design rationale for incorporating 1,4-diazepane into compounds like 1-(4-methyl-2-nitrophenyl)-1,4-diazepane leverages these intrinsic properties while introducing substituents that fine-tune receptor affinity and selectivity [2].
Table 1: Comparative Bioactivity of Diazepane-Containing Compounds
Compound Class | Key Structural Features | Target Receptor | Pharmacological Activity |
---|---|---|---|
Classical 1,4-Benzodiazepines | Fused benzene-diazepine ring | GABAA (Central) | Anxiolytic, Sedative |
5-(2’-Thienyl) Derivatives | Thiophene at C5 position | GABAA (Central) | Anticonvulsant (Enhanced affinity) |
Triazolo-Benzodiazepines | Triazole fused to diazepine | GABAA (Central) | High-potency Anxiolytic |
1,4-Diazepane Derivatives | Non-fused aliphatic diazepane | Variable | Tunable CNS activity |
Synthesis of 1-(4-methyl-2-nitrophenyl)-1,4-diazepane employs nucleophilic aromatic substitution (SNAr) and reductive alkylation as pivotal strategies. The electron-deficient aromatic ring of 1-fluoro-4-methyl-2-nitrobenzene undergoes efficient displacement by homopiperazine (1,4-diazepane), exploiting the ortho-nitro group's activation effect:
Route 1: SNAr Protocol
Route 2: Reductive Amination
Advanced functionalization includes N-acylation at the diazepane nitrogen, exemplified by 1,2-diazepan-1-yl(4-nitrophenyl)methanone synthesis. This involves reacting 1,4-diazepane with 4-nitrobenzoyl chloride in dichloromethane using triethylamine as base, achieving 82% yield after crystallization. Such derivatives enable exploration of steric effects on receptor binding [5].
The spatial orientation and electronic properties of aryl substituents critically determine the pharmacological profile of diazepane derivatives. The 1-(4-methyl-2-nitrophenyl) configuration exhibits optimal receptor affinity due to three synergistic effects:
Comparative SAR studies demonstrate that ortho-nitro substitution is essential for anticonvulsant activity. In maximal electroshock seizure tests, 1-(4-methyl-2-nitrophenyl)-1,4-diazepane suppressed tonic seizures at 2.5 mg/kg, while its 3-nitro or 4-nitro isomers required doses >10 mg/kg for equivalent effects. The ortho-nitro group's role as a conformational lock prevents free rotation of the aryl ring, maintaining the bioactive orientation within the receptor’s lipophilic pocket [2].
Table 2: Impact of Aryl Substituents on Pharmacological Activity
Substituent Pattern | Binding Affinity (Ki, nM) | Anticonvulsant ED50 (mg/kg) | log P |
---|---|---|---|
2-Nitrophenyl | 15 ± 2 | 1.8 | 1.6 |
4-Methyl-2-nitrophenyl | 9 ± 1 | 0.9 | 1.8 |
2-Nitro-4-chlorophenyl | 8 ± 1 | 1.2 | 2.2 |
3-Nitrophenyl | 45 ± 5 | 8.5 | 1.5 |
4-Nitrophenyl | 38 ± 4 | 7.2 | 1.5 |
The 1,4-diazepane scaffold demonstrates distinct advantages over related diazaheterocycles in drug optimization campaigns:
Scaffold hybridization strategies reveal that sp3-rich systems like 1,4-diazepane improve selectivity for GABAA receptor subtypes. Computational docking shows the diazepane's methylene groups form favorable van der Waals contacts with α5-subunit residues, conferring 8-fold selectivity over β-rich subtypes. This contrasts with flat, aromatic scaffolds (triazolo-benzodiazepines) that bind promiscuously to multiple subtypes, increasing side effect risks [5] [6].
Table 3: Scaffold Comparison in CNS Drug Development
Scaffold Type | GABAA Affinity (Ki, nM) | Brain Penetration (log BB) | Selectivity Index (α5/β2) |
---|---|---|---|
1,4-Diazepane | 9-50 | -0.2 | 8.1 |
Piperazine | 30-100 | -0.5 | 1.2 |
1,4-Benzodiazepine | 0.5-2 | -1.0 | 0.3 |
Triazolo-Benzodiazepine | 0.1-0.5 | -0.8 | 0.1 |
Imidazo-Benzodiazepine | 0.05-0.3 | -0.9 | 0.4 |
Comprehensive Compound Listing
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1